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Compound of Interest

Compound Name: 14-Benzoylneoline

Cat. No.: B1158049

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 14-Benzoylneoline, a lesser-
known Aconitum alkaloid, with other more extensively researched alkaloids from the same
genus: Aconitine, Mesaconitine, Hypaconitine, and Yunaconitine. The objective is to furnish
researchers and drug development professionals with a consolidated resource detailing the
pharmacological activities, toxicological profiles, and underlying mechanisms of action of these
compounds, supported by available experimental data.

Chemical Structures and Physicochemical
Properties

Aconitum alkaloids are structurally complex diterpenoid alkaloids. Their chemical diversity
contributes to their varied pharmacological and toxicological profiles. 14-Benzoylneoline is a
derivative of neoline, distinguishing it from the aconitine-type alkaloids which are generally
more toxic.

Table 1: Physicochemical Properties of Selected Aconitum Alkaloids
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Alkaloid

Chemical Formula

Molecular Weight (
g/mol )

Key Structural
Features

14-Benzoylneoline

C31H43NO7

541.68

Neoline-type C19
diterpenoid alkaloid
with a benzoyl group
at C-14.

Aconitine

C34H47NO11

645.74

Aconitine-type C19
diester diterpenoid

alkaloid. Highly toxic.

Mesaconitine

C33HasNO11

631.71

Aconitine-type C19
diester diterpenoid
alkaloid. Structurally

similar to Aconitine.

Hypaconitine

C33H4sNO10

615.71

Aconitine-type C19
diester diterpenoid
alkaloid. Lacks a
hydroxyl group at C-8
compared to

Aconitine.

Yunaconitine

C3sH49NO12

675.77

Aconitine-type C19
diester diterpenoid

alkaloid.

Comparative Pharmacological Activities

While research on 14-Benzoylneoline is limited, preliminary studies suggest potential

cardiovascular effects. In contrast, Aconitine, Mesaconitine, Hypaconitine, and Yunaconitine

have been more extensively studied for their analgesic, anti-inflammatory, and cardiotonic

properties.

Table 2: Comparison of Pharmacological Activities
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Note: The lack of quantitative data (e.g., ICso, ECso) for 14-Benzoylneoline in publicly
available literature prevents a direct quantitative comparison of its potency with other alkaloids.

Toxicological Profile

The toxicity of Aconitum alkaloids is a major concern, primarily mediated by their action on
voltage-gated sodium channels, leading to cardiotoxicity and neurotoxicity. The diester-
diterpenoid alkaloids, such as Aconitine, are generally considered the most toxic.

Table 3: Comparative Toxicity of Aconitum Alkaloids (LDso in mice)

LDso (mglkg, LDso (mglkg, Primary Toxic
intraperitoneal) intravenous) Effects

Alkaloid

Expected to be less
14-Benzoylneoline Data not available Data not available toxic than aconitine-
type alkaloids.

Cardiotoxicity
(arrhythmias,
N ventricular fibrillation),
Aconitine ~0.3 ~0.1 o
Neurotoxicity
(paresthesia,

convulsions).

Similar to Aconitine,
- causing severe
Mesaconitine ~0.4 ~0.15 ) o
cardiotoxicity and

neurotoxicity.

Cardiotoxic and

neurotoxic, though
Hypaconitine ~0.6 ~0.2 generally considered

slightly less toxic than

Aconitine.

" . o Potent cardiotoxicity
Yunaconitine ~0.585 (i.p.) 0.05 (i.v. in rats) o
and neurotoxicity.
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Mechanisms of Action

The primary mechanism of action for the toxic effects of Aconitine, Mesaconitine, and
Hypaconitine involves the persistent activation of voltage-gated sodium channels in excitable
membranes of the myocardium, nerves, and muscles. This leads to a constant influx of sodium
ions, resulting in membrane depolarization and subsequent paralysis. The therapeutic effects,
such as analgesia, are also linked to their interaction with these channels in the central and

peripheral nervous systems.

Due to the limited research on 14-Benzoylneoline, its precise mechanism of action remains to
be elucidated. The preliminary findings of its differential affinity for normal versus failing cardiac
cell membranes suggest a potential interaction with membrane proteins or receptors that are
altered in the pathophysiology of heart failure.
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» To cite this document: BenchChem. [A Comparative Analysis of 14-Benzoylneoline and
Other Prominent Aconitum Alkaloids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1158049#comparative-study-of-14-benzoylneoline-
with-other-aconitum-alkaloids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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